molecular formula C10H14O B13942077 1-Ethyl-4-methoxy-2-methylbenzene CAS No. 61000-06-4

1-Ethyl-4-methoxy-2-methylbenzene

Cat. No.: B13942077
CAS No.: 61000-06-4
M. Wt: 150.22 g/mol
InChI Key: RVZTXPNWMVCLCT-UHFFFAOYSA-N
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Description

Properties

CAS No.

61000-06-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethyl-4-methoxy-2-methylbenzene

InChI

InChI=1S/C10H14O/c1-4-9-5-6-10(11-3)7-8(9)2/h5-7H,4H2,1-3H3

InChI Key

RVZTXPNWMVCLCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methoxy-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance and inductive effects. This increases the reactivity of the ring towards electrophiles, facilitating substitution reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Ethyl-4-methoxy-2-methylbenzene
  • CAS No.: 61000-06-4
  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Structure : A benzene ring substituted with an ethyl group at position 1, a methoxy group at position 4, and a methyl group at position 2 .

Key Properties :

  • Exact Mass : 150.10452 g/mol
  • Hydrogen Bonding: No hydrogen bond donors; one hydrogen bond acceptor (methoxy oxygen) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional groups (methoxy, alkyl) or substitution patterns with this compound:

Compound Name Substituents Molecular Formula Key Differences Applications/Reactivity References
1-Methoxy-4-(1-methylethyl)benzene 1-methoxy, 4-isopropyl C₁₀H₁₄O Bulky isopropyl vs. ethyl/methyl groups Oxidizes to hydroperoxides/ketones
4-Allyl-1,2-dimethoxybenzene (8) 1,2-dimethoxy, 4-allyl C₁₁H₁₄O₂ Two methoxy groups; allyl substituent Antibacterial derivatives
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene 1-methoxy, 2-amino, 4-hydroxyethyl-amino C₉H₁₄N₂O₂ Amino and hydroxyethyl groups (polar) Oxidative hair dye (3% max)
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m) 4-methoxy, bulky alkyne chain C₁₉H₂₀O Alkyne substituent; higher molecular weight Photoredox catalysis product
1,1'-(2,2,2-Trichloroethylidene)bis(4-methoxybenzene) Two 4-methoxy groups, trichloroethylidene bridge C₁₇H₁₆Cl₃O₂ Chlorinated bridge; environmental persistence Pesticide precursor

Physicochemical Properties

  • Polarity: The presence of amino and hydroxyethyl groups in 1-methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene increases water solubility compared to the hydrophobic this compound .
  • Boiling Points : Bulky substituents (e.g., alkyne in 4m) likely raise boiling points relative to the target compound, though exact data are unavailable .

Biological Activity

1-Ethyl-4-methoxy-2-methylbenzene, also known by its CAS number 61000-06-4, is a compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 61000-06-4
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name This compound
InChI Key RVZTXPNWMVCLCT-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the alkylation of 4-methoxy-2-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

The biological activity of this compound is largely attributed to the interactions of its functional groups with various biomolecules. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic attacks. This property facilitates various substitution reactions that can lead to biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Pharmacological Potential : The compound has been explored for its potential therapeutic properties, particularly as a precursor in drug synthesis and development. Its structural features may allow it to interact with biological targets effectively .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
  • Metabolomics Studies : Chromatography-based metabolomics has provided insights into how similar compounds interact with biological systems, highlighting the importance of such studies in understanding the broader implications of chemical compounds on health .
  • Comparative Analysis : When compared to structurally similar compounds, such as 1-Ethyl-4-methoxybenzene and 1-Methyl-4-methoxybenzene, the unique arrangement of functional groups in this compound affects its reactivity and potential applications.

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